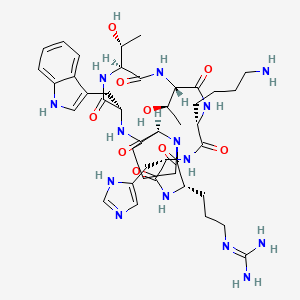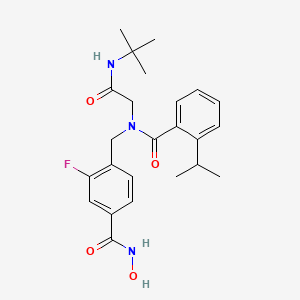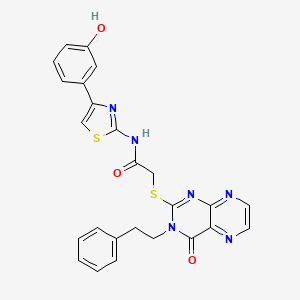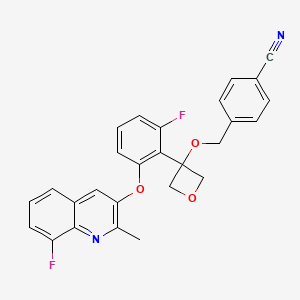
Antituberculosis agent-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antituberculosis agent-6 is a compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of tuberculosis, which pose significant challenges to global health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antituberculosis agent-6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common synthetic route involves the use of quinoline derivatives, which are known for their antituberculosis properties . The reaction conditions typically include the use of catalysts such as magnesium chloride or cupric nitrate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Antituberculosis agent-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions are derivatives of the original compound, which may have enhanced antituberculosis activity or reduced toxicity .
Scientific Research Applications
Antituberculosis agent-6 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antituberculosis drugs . In biology, it is used to investigate the interactions between antituberculosis agents and bacterial cells . In medicine, it is part of treatment regimens for drug-resistant tuberculosis . Additionally, it has industrial applications in the development of new antituberculosis drugs .
Mechanism of Action
The mechanism of action of Antituberculosis agent-6 involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death . The compound targets specific enzymes involved in mycolic acid synthesis, making it highly effective against drug-resistant strains of tuberculosis .
Comparison with Similar Compounds
Antituberculosis agent-6 is unique compared to other similar compounds due to its specific mechanism of action and its efficacy against drug-resistant strains of tuberculosis. Similar compounds include isoniazid, rifampin, and ethambutol, which also target the cell wall synthesis of Mycobacterium tuberculosis but through different pathways . This compound stands out due to its ability to overcome resistance mechanisms that affect these other drugs .
Properties
Molecular Formula |
C27H20F2N2O3 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[[3-[2-fluoro-6-(8-fluoro-2-methylquinolin-3-yl)oxyphenyl]oxetan-3-yl]oxymethyl]benzonitrile |
InChI |
InChI=1S/C27H20F2N2O3/c1-17-24(12-20-4-2-6-22(29)26(20)31-17)34-23-7-3-5-21(28)25(23)27(15-32-16-27)33-14-19-10-8-18(13-30)9-11-19/h2-12H,14-16H2,1H3 |
InChI Key |
AZZFDJSZPIGQKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)

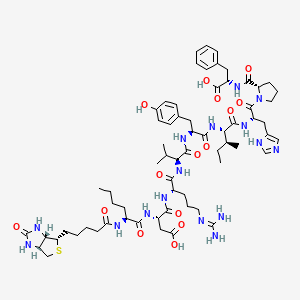
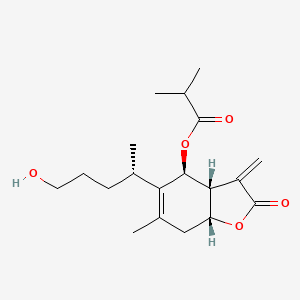

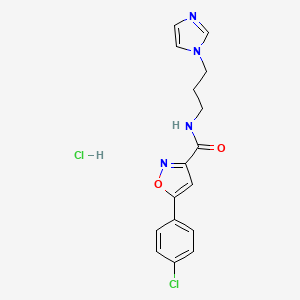
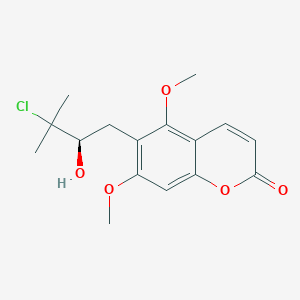
![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)


